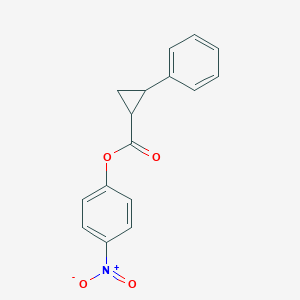![molecular formula C13H9N5O6 B391105 2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B391105.png)
2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is a complex organic compound with the molecular formula C₁₃H₉N₅O₆ and a molecular weight of 331.24 g/mol . This compound is characterized by its unique structure, which includes both nitro and pyridinylmethylene groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-pyridinecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may participate in redox reactions, while the pyridinylmethylene moiety could interact with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-3,5-dinitrobenzaldehyde: A precursor in the synthesis of the target compound.
4-pyridinecarbohydrazide: Another precursor used in the synthesis.
2-hydroxy-3,5-dinitrobenzohydrazide: A structurally similar compound with different functional groups.
Uniqueness
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is unique due to the presence of both nitro and pyridinylmethylene groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H9N5O6 |
|---|---|
Molekulargewicht |
331.24g/mol |
IUPAC-Name |
2-hydroxy-3,5-dinitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H9N5O6/c19-12-10(5-9(17(21)22)6-11(12)18(23)24)13(20)16-15-7-8-1-3-14-4-2-8/h1-7,19H,(H,16,20)/b15-7+ |
InChI-Schlüssel |
SHLKDTBOZOTQLN-VIZOYTHASA-N |
SMILES |
C1=CN=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Isomerische SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
C1=CN=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzoyl-7-chloro-2-{4-nitrophenyl}-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391022.png)
![1-benzoyl-7-chloro-2-(3-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391023.png)
![(2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE](/img/structure/B391025.png)
![[4-[(1S,2S,3aR)-1-acetyl-3,3-dicyano-2,3a-dihydro-1H-pyrrolo[1,2-a]quinolin-2-yl]phenyl] acetate](/img/structure/B391026.png)
![1-acetyl-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391029.png)
![3-benzoyl-2-(2-thienyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B391030.png)
![2-(2-fluorophenyl)-1-(4-methylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391035.png)
![1-acetyl-2-(3-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391037.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391038.png)

![3-benzoyl-2-(4-bromophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B391040.png)


![3-benzoyl-2-(4-ethoxyphenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B391045.png)
